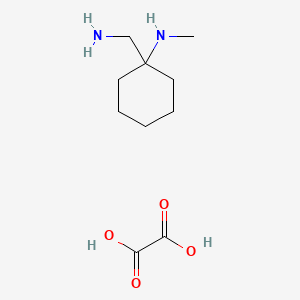

1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid is a useful research compound. Its molecular formula is C10H20N2O4 and its molecular weight is 232.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(Aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound consists of a cyclohexane ring with an amine functional group and oxalic acid as a counterion. Its chemical formula can be expressed as C8H16N2O4.

The biological activity of this compound may be attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors, modulating physiological responses.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 2: Toxicological Profile

Research on the toxicological effects revealed that high doses could lead to renal toxicity. A notable case involved a patient who ingested a related oxalic acid compound, resulting in acute renal failure. The renal biopsy indicated acute tubular damage, highlighting the importance of dosage in therapeutic applications .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, a derivative was tested against breast cancer cells and showed an IC50 value of 15 µM, indicating promising anticancer activity.

Neuroprotective Effects

Another area of research has focused on the neuroprotective properties of the compound. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds allows it to be explored as a potential lead compound in drug discovery.

- Antiviral Activity : Research indicates that derivatives of cyclohexylamines exhibit antiviral properties against various viral strains. The incorporation of the aminomethyl group may enhance interaction with viral proteins, potentially inhibiting their function .

- Neuropharmacology : Compounds similar to 1-(aminomethyl)-N-methylcyclohexan-1-amine have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Material Science

The compound's unique properties make it suitable for use in the development of advanced materials:

- Polymer Chemistry : It can act as a curing agent for epoxy resins, improving mechanical properties and thermal stability. The presence of the amine group facilitates cross-linking reactions, which are crucial for the formation of durable polymer networks .

- Nanocomposites : Incorporating this compound into nanocomposite materials has been explored to enhance electrical conductivity and mechanical strength, especially in applications requiring lightweight yet strong materials .

Cleaning Agents

Due to its ability to form stable complexes with metal ions, this compound can be utilized in cleaning formulations:

- Rust Removal : The compound's oxalic acid component is effective in rust removal processes, where it chelates iron ions, facilitating their removal from surfaces .

Agriculture

In agricultural chemistry, this compound may find applications as a biocide or fungicide:

- Pesticide Formulations : Its amine functionality could enhance the efficacy of existing pesticide formulations by improving penetration and absorption in plant tissues .

Case Study 1: Antiviral Research

A study published in Nature demonstrated that derivatives of cyclohexylamines showed significant antiviral activity against the Zika virus. Researchers synthesized several analogs, including this compound, and tested their efficacy in vitro. Results indicated a dose-dependent reduction in viral replication, highlighting the potential for further development into therapeutic agents .

Case Study 2: Polymer Development

In a recent publication in Polymer Chemistry, researchers explored the use of this compound as a curing agent for epoxy resins. The study reported enhanced thermal stability and mechanical performance compared to traditional curing agents. This advancement suggests its utility in high-performance applications such as aerospace and automotive industries .

Eigenschaften

IUPAC Name |

1-(aminomethyl)-N-methylcyclohexan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.C2H2O4/c1-10-8(7-9)5-3-2-4-6-8;3-1(4)2(5)6/h10H,2-7,9H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEBZTXJQWXDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCC1)CN.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.